Tyrosinase Inhibition IC50 Comparison: Cardanol Diene vs. Cardanol Monoene and Triene
Cardanol diene exhibits moderate tyrosinase inhibitory activity with an IC50 of 52.5 μM in vitro . However, when compared directly to cardanol monoene (IC50 = 7.65 ± 2.58 μM) and cardanol saturated (IC50 = 5.89 ± 2.83 μM) evaluated under identical assay conditions against the same enzyme target, cardanol diene demonstrates approximately 6.9-fold lower potency than cardanol monoene and 8.9-fold lower potency than cardanol saturated [1]. Notably, cardanol diene showed no inhibitory activity against the broader panel of Leishmania amazonensis promastigotes, while cardanol monoene, saturated, and mixture forms all exhibited measurable inhibition [1]. This selectivity profile—active against tyrosinase but inactive against L. amazonensis—distinguishes cardanol diene from its monoene and saturated counterparts, which display broader but less selective inhibitory activity.
| Evidence Dimension | Tyrosinase inhibition IC50 (μM) |
|---|---|
| Target Compound Data | 52.5 μM |
| Comparator Or Baseline | Cardanol monoene: 7.65 ± 2.58 μM; Cardanol saturated: 5.89 ± 2.83 μM; Cardanol mixture: 11.06 ± 0.40 μM; Cardanol triene: not reported |
| Quantified Difference | Cardanol diene is 6.9× less potent than cardanol monoene; 8.9× less potent than cardanol saturated |
| Conditions | In vitro tyrosinase inhibition assay; CNSL-derived phenolic lipids panel |
Why This Matters
The reduced potency but retained tyrosinase activity of cardanol diene, combined with its lack of L. amazonensis inhibition, makes it a more selective tool compound than monoene or saturated forms when studying structure-activity relationships without confounding anti-parasitic effects.
- [1] Nature Scientific Reports. Table 1: EC50, CC50, and TI of CNSL-derived phenolic lipids. Sci Rep. 2018. View Source
